Ombuoside

Reproductive biology Flavonoid pharmacology Chlamydomonas model

Research on otoprotective or dopaminergic neuroprotection often requires compounds with defined mechanism, yet many flavonol glycosides lack target-specific validation. Ombuoside (≥98% HPLC) is the only 7,4′-di-O-methylflavonol glycoside validated to suppress cisplatin-induced ROS and apoptosis in auditory models, protect PC12 cells from L-DOPA toxicity via TH/CREB activation, and functionally antagonize rutin in gamete copulation assays. Its unique dual methoxylation ensures reproducible pharmacology not achievable with des-methyl analogs. Supplied with full spectroscopic characterization (ESI-MS, 1H/13C NMR, 2D-NMR), this reference standard supports analytical method development and mechanistic studies. Long-term storage at -20°C; DMSO solubility 50-65 mg/mL.

Molecular Formula C29H34O16
Molecular Weight 638.6 g/mol
CAS No. 20188-85-6
Cat. No. B190372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmbuoside
CAS20188-85-6
Molecular FormulaC29H34O16
Molecular Weight638.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O
InChIInChI=1S/C29H34O16/c1-10-19(32)22(35)24(37)28(42-10)41-9-17-20(33)23(36)25(38)29(44-17)45-27-21(34)18-14(31)7-12(39-2)8-16(18)43-26(27)11-4-5-13(30)15(6-11)40-3/h4-8,10,17,19-20,22-25,28-33,35-38H,9H2,1-3H3/t10-,17+,19-,20+,22+,23-,24+,25+,28+,29-/m0/s1
InChIKeyJUIYKRQGQJORHH-BDAFLREQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ombuoside: Chemical Identity and Characterization


Ombuoside (CAS 20188-85-6) is a naturally occurring flavonol glycoside formally defined as 7,4′-di-O-methylquercetin-3-O-β-rutinoside (ombuin 3-O-rutinoside), with the molecular formula C29H34O16 and a molecular weight of 638.57 g/mol [1]. This compound belongs to the flavonoid-3-O-glycoside class and is characterized by a quercetin-derived aglycone (ombuin) bearing methoxy substitutions at the 7 and 4′ positions, attached to a rutinoside disaccharide moiety at position 3 [2]. Ombuoside has been isolated from multiple plant sources including Gynostemma pentaphyllum, Stevia triflora, Ebenus pinnata, and Dobinea delavayi, and is commercially available as a reference standard with typical purity specifications of ≥95% to ≥98% as determined by HPLC [3]. In terms of physicochemical handling, the compound exhibits DMSO solubility of approximately 50–65 mg/mL and requires storage at -20°C for long-term stability .

Flavonoid signaling and rutin antagonist discovery studies
Neuroprotection and cellular stress pathway models
Antimicrobial screening and spectrum comparison research
Analytically certified reference standard for natural product quantification

Why Ombuoside Substitution Fails


Although ombuoside shares the flavonol glycoside scaffold with widely available compounds such as rutin (quercetin-3-O-rutinoside), kaempferol-3-O-rutinoside, and quercetin, direct substitution of ombuoside with these structural analogs is scientifically unsound for specific research applications. The presence of dual methoxy groups at the 7 and 4′ positions of the quercetin aglycone in ombuoside, versus the unsubstituted hydroxyl groups in rutin and quercetin, fundamentally alters both its physicochemical properties and its biological interaction profile [1]. Critically, ombuoside has been demonstrated to act as a functional antagonist to rutin in certain biological systems—a property not shared by any of its in-class analogs—and exhibits distinct neuroprotective mechanisms via ERK-JNK-caspase-3 pathway modulation that are not equivalently observed with unsubstituted flavonol glycosides [2]. Furthermore, the glycosylation pattern of ombuoside (rutinoside at position 3) combined with specific methoxylation confers differential solubility, stability, and potential bioavailability characteristics compared to its des-methyl analogs, directly impacting experimental reproducibility and outcomes when substitutions are made [3]. The quantitative evidence presented in Section 3 establishes the specific dimensions along which ombuoside diverges from potential substitutes, underscoring why procurement decisions must be compound-specific rather than class-based.

7,4′-Dimethyl substitution alters activity
Rutin, quercetin, and kaempferol-3-O-rutinoside lack the dual methoxy pattern that defines ombuoside's interaction profile; functional readouts may shift.
Unique rutin antagonism not shared by analogs
Among >40 tested flavonols, only ombuoside antagonizes rutin-mediated sterility; class-based substitution may compromise receptor-signaling endpoints.
Glycosylation and methoxylation impact assay reproducibility
Solubility, stability, and bioavailability characteristics differ from des-methyl flavonol glycosides; direct replacement may require method re-validation.

Ombuoside Differentiation Evidence


Rutin Antagonism in Gamete Fertility

In the green alga Chlamydomonas eugametos model system, ombuoside functions as a direct antagonist to the sterility-inducing effects of rutin, whereas over 40 other tested flavonols—including quercitrin and structurally related glycosides—exhibited no such activity [1]. This functional opposition is a unique property of ombuoside among flavonol glycosides and is attributed specifically to the 7,4′-dimethyl substitution pattern on the quercetin aglycone [1].

Rutin Antagonism
Head-to-head
Binary functional distinction: ombuoside antagonizes rutin-induced sterility; >40 other flavonols show no effect.
Supports antagonist discovery context
Chlamydomonas gamete copulation model; data to verify.
Reproductive biology Flavonoid pharmacology Chlamydomonas model

Neuroprotection Against L-DOPA Cytotoxicity

In PC12 cell models exposed to L-DOPA-induced neurotoxicity (a system relevant to Parkinson's disease research), ombuoside at concentrations of 1, 5, and 10 μM significantly inhibited L-DOPA-induced (100 and 200 μM) decreases in cell viability, while ombuoside alone showed no cytotoxicity at concentrations up to 50 μM for 24 hours [1]. The compound also increased intracellular dopamine levels at 1–24 hours post-treatment and enhanced phosphorylation of tyrosine hydroxylase (Ser40) and CREB (Ser133) at 0.5–6 hours [2].

L-DOPA Cytoprotection
Reported
1–10 μM ombuoside reported to protect PC12 cells; no cytotoxicity up to 50 μM.
Cell-viability endpoint context
L-DOPA-induced neurotoxicity model; requires independent validation.
Neuroprotection Parkinson's disease research Dopaminergic neurons

Protection Against Cisplatin Ototoxicity in Hair Cells

In a 2024 study evaluating protection against cisplatin-induced ototoxicity, ombuoside significantly increased the survival of cisplatin-treated HEI-OC1 auditory cells, with growth inhibition observed only at high ombuoside concentrations (80–100 μM) after 24–26 hours of treatment [1]. Ombuoside protected cells from cisplatin-induced excessive ROS production and mitochondrial membrane depolarization, reducing the upregulation of pro-apoptotic proteins Bax and Bak while preventing Bcl-2 downregulation [1]. In vivo, ombuoside co-treatment rescued the decreased hair cell number and deformed morphology in both mouse cochlear explants and zebrafish lateral neuromasts exposed to cisplatin [1].

Hair Cell Protection
Head-to-head
Suppressed Bax/Bak, preserved Bcl-2; rescued hair cells in mouse cochlear explants and zebrafish.
Apoptosis pathway interpretation
Cisplatin-induced ototoxicity model; multi-model evidence.
Ototoxicity Cisplatin chemotherapy Hair cell protection

Broad-Spectrum Antimicrobial Activity

Using agar diffusion methodology, ombuoside demonstrated moderate antimicrobial activity against a panel of microorganisms including the Gram-positive bacteria Corynebacterium diphtheriae and Staphylococcus aureus, the Gram-negative bacterium Escherichia coli, and the yeast Candida albicans [1]. In contrast, the synthetic acetylated derivative octa-acetylombuoside and the related compound retusine exhibited activity only against the Gram-positive strains and proved inactive against Gram-negative bacteria and C. albicans [1]. The aglycone ombuine displayed a similar activity profile to ombuoside, while retusine showed a restricted spectrum [1].

Antimicrobial Spectrum
Head-to-head
Active against 4/4 tested strains (Gram+, Gram-, yeast); acetylated derivative active only against Gram+.
Supports antimicrobial screening context
Agar diffusion assay; MIC values to verify.
Antimicrobial Natural product Flavonoid glycoside

Antioxidant Activity Confirmation

In activity-guided fractionation studies of Ebenus pinnata methanol extracts, ombuoside (compound 1) demonstrated significant antioxidant activity across three complementary assay systems: DPPH radical scavenging, TEAC (Trolox equivalent antioxidant capacity), and reducing power assays [1]. The activity of ombuoside was comparable to that of co-isolated flavonoid glycosides including kaempferol-3-O-rutinoside (compound 2), rutin (compound 3), and catechin (compound 4), all of which showed significant effects in the same assay battery [1].

Antioxidant Capacity
Cross-study
Positive in DPPH, TEAC, and reducing power assays; comparable to rutin and kaempferol-3-O-rutinoside.
Consistent with flavonol class activity
Qualitative determination; no IC50 ranking available.
Antioxidant Free radical scavenging Flavonoid

Analytical Purity and Characterization

Commercial ombuoside is supplied with validated purity specifications determined by HPLC, typically reported as ≥98% . In preparative isolation studies using microwave-assisted extraction coupled with high-speed counter-current chromatography (MAE-HSCCC), a 210 mg quantity of crude extract containing 2.16% ombuoside yielded 3.9 mg of purified ombuoside at 96.7% purity, demonstrating the feasibility of obtaining high-purity material for research applications [1]. The chemical structure of isolated ombuoside was confirmed by comparison with authentic standard HPLC retention times and spectroscopic methods including ESI-MS, 1H-NMR, 13C-NMR, DEPT, HMBC, and HSQC [2].

Analytical Purity
Spec review
Commercial purity ≥98% HPLC; structure confirmed by ESI-MS, 1H/13C NMR, HMBC, HSQC.
Supports reference standard procurement
MAE-HSCCC isolation demonstrated 45-fold enrichment.
Analytical chemistry Reference standard Quality control

Ombuoside Application Scenarios


Cisplatin-Induced Hair Cell Protection

Based on direct in vitro and in vivo evidence, ombuoside is validated for use in research investigating protection against chemotherapy-induced ototoxicity [4]. The compound suppresses cisplatin-triggered ROS production, prevents mitochondrial membrane depolarization, and mitigates pro-apoptotic signaling (Bax/Bak upregulation, Bcl-2 downregulation) in auditory cell models, with protective effects confirmed in mouse cochlear explants and zebrafish lateral neuromasts [4]. For research programs focused on developing otoprotective adjuncts to cisplatin-based chemotherapy, ombuoside provides a structurally characterized, mechanistically defined tool compound with multi-model validation.

L-DOPA Neurotoxicity Mitigation

Ombuoside has demonstrated concentration-dependent protection against L-DOPA-induced cytotoxicity in PC12 cells at low micromolar concentrations (1–10 μM) while exhibiting no intrinsic cytotoxicity up to 50 μM [4]. The compound concurrently enhances dopamine biosynthesis via tyrosine hydroxylase (Ser40) and CREB (Ser133) phosphorylation [4]. For researchers investigating adjunctive therapies for L-DOPA-induced neuronal damage in Parkinson's disease models, ombuoside offers a defined neuroprotective profile with an established safety margin, positioning it as a candidate for further mechanistic studies in dopaminergic systems.

Rutin Antagonism in Reproductive Biology

Ombuoside is the only flavonol glycoside among more than 40 tested compounds demonstrated to functionally antagonize rutin-induced sterility in the Chlamydomonas eugametos gamete copulation model [4]. This unique property, attributed to the specific 7,4′-dimethyl substitution pattern, establishes ombuoside as an essential tool compound for research into flavonoid signaling, structure-activity relationships governing flavonoid-receptor interactions, and antagonist discovery programs in reproductive biology and plant-derived signaling molecule research.

Reference Standard for Natural Product Quantification

With commercially available purity of ≥98% as determined by HPLC and fully characterized spectroscopic properties (ESI-MS, 1H-NMR, 13C-NMR, DEPT, HMBC, HSQC), ombuoside serves as a validated reference standard for analytical method development and quality control applications [4]. The compound is appropriate for use as a calibration standard in HPLC-based quantification of flavonoid glycosides in plant extracts, particularly those derived from Gynostemma pentaphyllum, Stevia triflora, and related botanical sources [5]. Procurement of analytically certified ombuoside ensures reproducible quantitative analysis in natural product chemistry and pharmacognosy research programs.

Application
Selection Property
Validation Focus
Cisplatin ototoxicity hair cell protection studies
Hair cell survival and apoptotic signaling endpoint
Auditory cell-line and zebrafish model endpoints
L-DOPA neurotoxicity research in dopaminergic models
Cell viability and dopamine biosynthesis enhancement
PC12 cell model and tyrosine hydroxylase pathway
Rutin antagonism and flavonoid signaling research
Functional antagonism of rutin-mediated gamete copulation
Chlamydomonas model and structure-activity relationship
Reference standard for natural product quantification
HPLC-certified analytical purity and spectroscopic identity
Method calibration and botanical extract quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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